Sodium picosulfate monohydrate
Overview
Description
Biochemical Analysis
Biochemical Properties
Sodium picosulfate monohydrate plays a crucial role in biochemical reactions within the gastrointestinal tract. It is metabolized by colonic bacteria into the active compound 4,4’-dihydroxydiphenyl-(2-pyridyl)methane (BHPM) . This active metabolite interacts with the colonic mucosa, stimulating peristalsis and promoting bowel movements. The interaction primarily involves the activation of the enteric nervous system, leading to increased secretion of water and electrolytes into the intestinal lumen .
Cellular Effects
This compound exerts its effects on various types of cells within the gastrointestinal tract. It influences cell function by stimulating the colonic mucosa, leading to increased peristalsis and bowel movements . This compound also affects cell signaling pathways, particularly those involved in the regulation of water and electrolyte secretion. Additionally, this compound can impact gene expression related to the production of enzymes and proteins involved in intestinal motility .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into the active metabolite BHPM by colonic bacteria . BHPM then acts directly on the colonic mucosa, stimulating peristalsis by increasing the secretion of water and electrolytes into the intestinal lumen. This action is mediated through the activation of the enteric nervous system and the subsequent release of neurotransmitters that promote bowel movements . This compound does not have a significant direct physiological effect on the intestine until it is metabolized into its active form .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is generally stable and effective within a specific timeframe, typically taking 6-12 hours to induce bowel movements . Over prolonged periods, chronic use of this compound can lead to electrolyte imbalances and dehydration . Studies have shown that the compound remains effective in inducing bowel movements over short-term use, but long-term effects may include dependency and reduced bowel function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively induces bowel movements without significant adverse effects . At higher doses, this compound can cause severe electrolyte disturbances, dehydration, and hypovolemia . Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with higher doses increasing the risk of toxic effects .
Metabolic Pathways
This compound is metabolized by colonic bacteria into its active form, BHPM . This metabolic pathway involves the hydrolysis of sodium picosulfate by bacterial sulfatases, leading to the formation of BHPM, which then exerts its laxative effects . The compound’s metabolism is crucial for its activation and subsequent action on the colonic mucosa .
Transport and Distribution
This compound is transported and distributed within the gastrointestinal tract, where it is metabolized by colonic bacteria . The active metabolite BHPM is then localized to the colonic mucosa, where it stimulates peristalsis and promotes bowel movements . The compound’s distribution is primarily limited to the gastrointestinal tract, with minimal systemic absorption .
Subcellular Localization
The subcellular localization of this compound and its active metabolite BHPM is primarily within the colonic mucosa . BHPM acts on the enteric nervous system and colonic epithelial cells, stimulating peristalsis and increasing water and electrolyte secretion . The compound’s activity is localized to the gastrointestinal tract, with its effects mediated through interactions with specific cellular receptors and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium picosulfate typically involves the hydrolysis of bisacodyl followed by a sulfation reaction . The process begins with bisacodyl as the starting material, which undergoes hydrolysis to form the intermediate compound. This intermediate is then subjected to a sulfation reaction using chlorsulfonic acid in a pyridine solvent . The reaction mixture is neutralized, washed, and the solid product is extracted with alcohol to obtain high-purity sodium picosulfate .
Industrial Production Methods: Industrial production of sodium picosulfate follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be simple, efficient, and suitable for industrial production, ensuring that the final product meets the quality standards required by pharmacopeias in Europe and the United States .
Chemical Reactions Analysis
Types of Reactions: Sodium picosulfate undergoes several types of chemical reactions, including hydrolysis, sulfation, and esterification .
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Sulfation: Utilizes chlorsulfonic acid in a pyridine solvent.
Esterification: Involves the reaction of the intermediate compound with sulfuric acid derivatives.
Major Products: The primary product formed from these reactions is sodium picosulfate hydrate, which is the active pharmaceutical ingredient used in laxative formulations .
Scientific Research Applications
Sodium picosulfate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a model compound to study the mechanisms of prodrug activation and metabolism.
Biology:
- Investigated for its effects on intestinal motility and electrolyte balance.
Medicine:
- Extensively used in clinical studies to evaluate its efficacy and safety as a laxative for bowel preparation before diagnostic procedures like colonoscopy .
Industry:
Mechanism of Action
Sodium picosulfate is a prodrug that is metabolized by colonic bacteria into its active form, 4,4’-dihydroxydiphenyl-(2-pyridyl)methane (DPM, BHPM) . This active compound stimulates the colonic mucosa, leading to increased peristalsis and bowel movements . The mechanism involves the inhibition of water and electrolyte absorption in the intestines, resulting in increased secretion and bowel evacuation .
Comparison with Similar Compounds
- Bisacodyl
- Senna glycosides
- Magnesium citrate
Comparison: Sodium picosulfate is unique in its mode of action as a prodrug that is activated by colonic bacteria . Unlike bisacodyl, which is also a stimulant laxative, sodium picosulfate is metabolized in the colon, leading to a more targeted and localized effect . Senna glycosides, another class of stimulant laxatives, act directly on the intestinal mucosa but can cause more pronounced cramping and discomfort . Magnesium citrate, an osmotic laxative, works by drawing water into the intestines, which can lead to rapid bowel movements but may also cause dehydration and electrolyte imbalances .
Biological Activity
Sodium picosulfate monohydrate is a well-established stimulant laxative primarily used for bowel cleansing prior to medical procedures such as colonoscopy. Its biological activity hinges on its mechanism of action, pharmacodynamics, and clinical efficacy, which are critical for understanding its therapeutic applications.
Sodium picosulfate is a prodrug that undergoes hydrolysis by colonic bacteria, particularly via the enzyme sulfatase, to yield its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM). This metabolite stimulates colonic peristalsis and increases the secretion of water and electrolytes into the intestinal lumen while inhibiting their absorption. As a result, sodium picosulfate enhances bowel motility and facilitates stool evacuation .
Pharmacodynamics
- Absorption and Metabolism : After oral administration, sodium picosulfate is minimally absorbed in its original form. The peak plasma concentration (C_max) of the active metabolite is reached approximately 2 hours post-administration, with a half-life ranging between 7 to 7.4 hours .
- Excretion : The metabolites are predominantly excreted in urine, with only about 0.1% of the administered dose appearing unchanged .
Clinical Efficacy
Numerous studies have evaluated the effectiveness of sodium picosulfate in bowel preparation. A systematic review highlighted its efficacy in comparison to polyethylene glycol (PEG) solutions, demonstrating comparable cleansing quality while being better tolerated by patients .
Key Findings from Clinical Studies
Adverse Effects
While sodium picosulfate is generally well-tolerated, it can cause side effects such as abdominal cramps, diarrhea, and potential electrolyte disturbances (e.g., hyponatremia and hypokalemia). Patients are often advised to maintain adequate hydration during treatment to mitigate these risks .
Properties
IUPAC Name |
disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO8S2.2Na.H2O/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;;1H2/q;2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYUVJHZGPGDSP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NNa2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156700 | |
Record name | Sodium picosulfate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307301-38-7 | |
Record name | Sodium picosulfate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307301387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium picosulfate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM PICOSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR57574HN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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